REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([OH:11])[C:9]#[CH:10]>[Cu]I.C(NCC)C>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:10]#[C:9][CH2:8][OH:11]
|
Name
|
|
Quantity
|
16.6 mL
|
Type
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reactant
|
Smiles
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BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
21.6 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
palladium-bis-triphenylphosphine-dichloride
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) iodide
|
Quantity
|
173 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
510 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 1.5 hours to 80° C
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Type
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FILTRATION
|
Details
|
After filtration and removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on fine silica gel with a gradient system that
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 134 mmol | |
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |